molecular formula C15H8ClN3O2S B5648302 3-(4-chlorophenyl)-2H-[1,3,5]triazino[2,1-b][1,3]benzothiazole-2,4(3H)-dione

3-(4-chlorophenyl)-2H-[1,3,5]triazino[2,1-b][1,3]benzothiazole-2,4(3H)-dione

Cat. No.: B5648302
M. Wt: 329.8 g/mol
InChI Key: VSCAHUFEOQIMGP-UHFFFAOYSA-N
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Description

3-(4-chlorophenyl)-2H-[1,3,5]triazino[2,1-b][1,3]benzothiazole-2,4(3H)-dione is a heterocyclic compound that features a unique fusion of triazine and benzothiazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorophenyl)-2H-[1,3,5]triazino[2,1-b][1,3]benzothiazole-2,4(3H)-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chlorobenzoyl chloride with 2-aminobenzothiazole in the presence of a base, followed by cyclization with cyanuric chloride under reflux conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the product is purified by recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(4-chlorophenyl)-2H-[1,3,5]triazino[2,1-b][1,3]benzothiazole-2,4(3H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(4-chlorophenyl)-2H-[1,3,5]triazino[2,1-b][1,3]benzothiazole-2,4(3H)-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-chlorophenyl)-2H-[1,3,5]triazino[2,1-b][1,3]benzothiazole-2,4(3H)-dione involves its interaction with molecular targets such as kinases and receptors. The compound can inhibit the activity of specific kinases by binding to their active sites, thereby blocking signal transduction pathways involved in cell proliferation and survival . This makes it a potential candidate for anticancer therapy.

Comparison with Similar Compounds

Similar Compounds

  • 2,4,6-tris(4-aminophenyl)-1,3,5-triazine
  • 1,2,4-triazolo[4,3-a]pyrazine derivatives

Uniqueness

3-(4-chlorophenyl)-2H-[1,3,5]triazino[2,1-b][1,3]benzothiazole-2,4(3H)-dione is unique due to its fused ring structure, which imparts distinct electronic and steric properties. This uniqueness allows it to interact with biological targets in a specific manner, making it a valuable compound for drug discovery and materials science .

Properties

IUPAC Name

3-(4-chlorophenyl)-[1,3,5]triazino[2,1-b][1,3]benzothiazole-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8ClN3O2S/c16-9-5-7-10(8-6-9)18-13(20)17-14-19(15(18)21)11-3-1-2-4-12(11)22-14/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSCAHUFEOQIMGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N3C(=NC(=O)N(C3=O)C4=CC=C(C=C4)Cl)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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